molecular formula C2H6BCl2S B12327193 Dimethyl sulphide dichloroborane

Dimethyl sulphide dichloroborane

Cat. No.: B12327193
M. Wt: 143.85 g/mol
InChI Key: WUMWALPZJVFLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl sulphide dichloroborane, also known as dichloroborane dimethyl sulphide, is a chemical compound with the molecular formula (CH₃)₂S·BHCl₂. It is a complex formed between dimethyl sulphide and dichloroborane. This compound is known for its use as a reducing agent in organic synthesis, particularly in the reduction of azides to amines.

Preparation Methods

Dimethyl sulphide dichloroborane can be synthesized through the reaction of boron trichloride (BCl₃) with dimethyl sulphide ((CH₃)₂S). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction is as follows:

BCl3+(CH3)2S(CH3)2SBHCl2BCl₃ + (CH₃)₂S \rightarrow (CH₃)₂S·BHCl₂ BCl3​+(CH3​)2​S→(CH3​)2​S⋅BHCl2​

In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The compound is usually handled under an inert atmosphere to prevent hydrolysis and oxidation.

Chemical Reactions Analysis

Dimethyl sulphide dichloroborane undergoes several types of chemical reactions, including:

  • Reduction Reactions: : It is a highly selective reducing agent, particularly effective in the reduction of organic azides to amines. The reaction proceeds under mild conditions and is highly efficient.

  • Hydroboration Reactions: : The compound can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.

  • Substitution Reactions: : It can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include organic azides, alkenes, and various nucleophiles. The major products formed from these reactions are amines, organoboranes, and substituted boranes.

Scientific Research Applications

Dimethyl sulphide dichloroborane has several applications in scientific research:

  • Chemistry: : It is widely used as a reducing agent in organic synthesis. Its ability to selectively reduce azides to amines makes it valuable in the synthesis of pharmaceuticals and other organic compounds.

  • Biology: : In biological research, it is used to modify biomolecules through reduction reactions, aiding in the study of protein and nucleic acid structures.

  • Medicine: : The compound’s role in the synthesis of amines is crucial for the development of various drugs and therapeutic agents.

  • Industry: : It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which dimethyl sulphide dichloroborane exerts its reducing effects involves the transfer of hydride ions (H⁻) from the boron center to the substrate. The molecular targets are typically organic azides, which are reduced to amines. The pathway involves the formation of a boron-nitrogen intermediate, which subsequently undergoes hydrolysis to yield the amine product.

Comparison with Similar Compounds

Dimethyl sulphide dichloroborane can be compared with other borane complexes, such as:

  • Borane-tetrahydrofuran (BH₃·THF): : This complex is also used in hydroboration reactions but is less selective compared to this compound.

  • Borane-dimethylamine (BH₃·N(CH₃)₂): : Similar in reactivity but differs in the nature of the ligand, affecting its selectivity and stability.

  • Dibromoborane-dimethyl sulphide (BHBr₂·(CH₃)₂S): : This compound is used for the regioselective opening of epoxides, showcasing different reactivity compared to dichloroborane dimethyl sulphide.

The uniqueness of this compound lies in its high selectivity and mild reaction conditions, making it a preferred choice for specific synthetic applications.

Properties

Molecular Formula

C2H6BCl2S

Molecular Weight

143.85 g/mol

InChI

InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3;

InChI Key

WUMWALPZJVFLPG-UHFFFAOYSA-N

Canonical SMILES

[B](Cl)Cl.CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.